1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Description

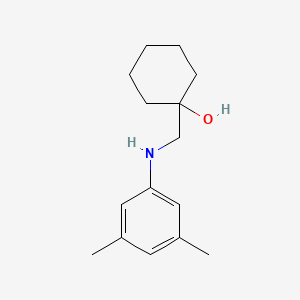

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine group linked via a methylene bridge to a 3,5-dimethylphenyl substituent. Its molecular formula is inferred as C₁₅H₂₃NO (cyclohexanol backbone: C₆H₁₁O; (3,5-dimethylphenyl)aminomethyl group: C₉H₁₂N).

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-[(3,5-dimethylanilino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO/c1-12-8-13(2)10-14(9-12)16-11-15(17)6-4-3-5-7-15/h8-10,16-17H,3-7,11H2,1-2H3 |

InChI Key |

FMARDWZRURMVKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2(CCCCC2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:

Formation of the Aminomethyl Intermediate: The reaction begins with the formation of the aminomethyl intermediate. This can be achieved by reacting 3,5-dimethylphenylamine with formaldehyde under acidic conditions to form the corresponding aminomethyl derivative.

Cyclohexanone Reaction: The aminomethyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

(a) (1r,4r)-4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol ()

- Molecular Formula : C₁₃H₁₈Br₂N₂O

- Molecular Weight : 378.11 g/mol

- Key Features: A cyclohexanol derivative with a dibrominated phenylamino group. The bromine atoms and additional amino group enhance molecular weight and polarizability compared to the target compound.

- Comparison: The bromine substituents increase steric bulk and electronic withdrawal, likely reducing solubility in non-polar solvents relative to the dimethyl-substituted target compound. The amino group at the 2-position may enhance hydrogen bonding, influencing biological activity .

(b) 3,3,5-Trimethylcyclohexan-1-ol ()

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.23 g/mol

- Key Features: A trisubstituted cyclohexanol with methyl groups at positions 3, 3, and 5.

- Comparison : The absence of an aromatic amine reduces polarity and hydrogen-bonding capacity. Aliphatic methyl groups increase hydrophobicity, suggesting higher lipophilicity (logP) than the target compound. This highlights how aromatic amines alter physicochemical profiles .

Cyclohexanol Derivatives with Aliphatic Substituents

(a) 2-Methyl-1-ethylcyclohexanol ()

- Molecular Formula : C₉H₁₈O

- Melting Point : 105.5–107.5°C (3,5-dinitrobenzoate derivative)

- Key Features: Ethyl and methyl substituents on the cyclohexanol ring.

- The higher melting point of its derivative suggests stronger crystal packing forces in the absence of bulky aromatic groups .

(b) 2-Isopropyl-5-methylcyclohexanol ()

- Molecular Formula : C₁₀H₂₀O

- Key Features : Branched isopropyl and methyl groups introduce steric hindrance.

- Comparison : The branched aliphatic groups enhance hydrophobicity but lack the electronic effects of aromatic amines. This compound’s volatility and solubility profile may differ significantly from the target due to reduced polarity .

Aromatic Cyclohexane Derivatives

1-Methyl-1-phenylcyclohexane ()

- Molecular Formula : C₁₃H₁₈

- Key Features : A phenyl group directly attached to the cyclohexane ring.

- Comparison : The absence of polar functional groups (e.g., -OH, -NH-) results in complete hydrophobicity. This contrasts sharply with the target compound, where the hydroxyl and amine groups enable interactions with polar solvents or biological targets .

Research Implications

- This contrasts with bromine’s electron-withdrawing effects in ’s compound .

- Biological Relevance: Aromatic amines are common in drug design (e.g., antihistamines, kinase inhibitors).

- Synthetic Challenges : The methylene-linked amine in the target compound may introduce stereochemical complexity, akin to the triazine derivatives in , requiring precise synthetic control .

Biological Activity

1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, applications, and research findings.

Molecular Characteristics:

- Molecular Formula: C15H23NO

- Molecular Weight: 233.35 g/mol

- IUPAC Name: 1-[(3,5-dimethylanilino)methyl]cyclohexan-1-ol

- InChI Key: FMARDWZRURMVKZ-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO |

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 1-[(3,5-dimethylanilino)methyl]cyclohexan-1-ol |

| InChI Key | FMARDWZRURMVKZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and biological responses. Detailed studies on its binding affinity and interactions are essential for understanding its mechanism of action fully.

Biological Activity

Antioxidant and Antimicrobial Properties:

Research indicates that compounds similar to this compound exhibit antioxidant and antimicrobial activities. These properties are significant for therapeutic applications, particularly in combating oxidative stress and microbial infections .

Inhibition Studies:

The compound has been studied for its potential inhibitory effects on enzymes relevant to various diseases. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme linked to the proliferation of certain pathogens .

Case Studies

Case Study 1: Inhibition of DHODH

In a study evaluating the inhibition of DHODH by various compounds, it was found that derivatives similar to this compound exhibited significant activity against this enzyme. The results suggested that such compounds could serve as potential immunosuppressive agents or tools in drug design for conditions like autoimmune diseases .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds related to this compound. The findings highlighted its effectiveness against several bacterial strains, indicating a promising avenue for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.